molecular formula C23H30Cl2N4O B12710326 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride CAS No. 104416-78-6

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride

Cat. No.: B12710326
CAS No.: 104416-78-6
M. Wt: 449.4 g/mol
InChI Key: FOLDVTIHFFNIIY-UHFFFAOYSA-N
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Description

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrazolone core, a phenyl group, and a piperazine moiety. It is often used in research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the pyrazolone core, followed by the introduction of the phenyl and piperazine groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the pyrazolone core or the phenyl group, leading to the formation of new functional groups.

    Reduction: Reduction reactions can alter the piperazine moiety or other parts of the molecule.

    Substitution: Substitution reactions can introduce new groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Aminopyrine: Known for its analgesic and anti-inflammatory properties.

    Antipyrine: Used as an analgesic and antipyretic agent.

    Benzpiperylon: Another pyrazolone derivative with potential biological activities.

Uniqueness

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-1-phenyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-, dihydrochloride stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

CAS No.

104416-78-6

Molecular Formula

C23H30Cl2N4O

Molecular Weight

449.4 g/mol

IUPAC Name

5-methyl-1-phenyl-2-[3-(4-phenylpiperazin-1-yl)propyl]pyrazol-3-one;dihydrochloride

InChI

InChI=1S/C23H28N4O.2ClH/c1-20-19-23(28)26(27(20)22-11-6-3-7-12-22)14-8-13-24-15-17-25(18-16-24)21-9-4-2-5-10-21;;/h2-7,9-12,19H,8,13-18H2,1H3;2*1H

InChI Key

FOLDVTIHFFNIIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C2=CC=CC=C2)CCCN3CCN(CC3)C4=CC=CC=C4.Cl.Cl

Origin of Product

United States

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